molecular formula C14H13N5O5S2 B193777 E-Cefdinir CAS No. 178601-88-2

E-Cefdinir

Cat. No. B193777
M. Wt: 395.4 g/mol
InChI Key: RTXOFQZKPXMALH-RWFJUVPESA-N
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Description

Cefdinir is an oral third-generation cephalosporin with good in vitro activity against many pathogens commonly causative in community-acquired infections . It is a white to slightly brownish-yellow solid . It is slightly soluble in dilute hydrochloric acid and sparingly soluble in 0.1 M pH 7.0 phosphate buffer .


Synthesis Analysis

The coordination chemistry of the antibiotic, cefdinir, and its metal complexes with Cu (II) and Zn (II) was described and characterized on the basis of analytical and spectral studies .


Molecular Structure Analysis

Cefdinir crystallizes in space group P2 1 (#4) with a = 5.35652 (4), b = 19.85676 (10), c = 7.57928 (5) Å, β = 97.050 (1) °, V = 800.061 (6) Å 3 . The molecular formula is C 14 H 13 N 5 O 5 S 2 and the molecular weight is 395.42 .


Chemical Reactions Analysis

Cefdinir is stable in the presence of some, but not all, β-lactamase enzymes . As a result, many organisms resistant to penicillins and some cephalosporins are susceptible to cefdinir .


Physical And Chemical Properties Analysis

Cefdinir is a white to slightly brownish-yellow solid . It is slightly soluble in dilute hydrochloric acid and sparingly soluble in 0.1 M pH 7.0 phosphate buffer .

Safety And Hazards

Cefdinir may cause an allergic skin reaction and may cause allergy or asthma symptoms or breathing difficulties if inhaled . It should be used only as directed by a doctor .

Future Directions

Cefdinir is usually taken 1-2 times a day for 5-10 days . It has shown good clinical and bacteriological efficacy in the treatment of a wide range of mild-to-moderate infections of the respiratory tract and skin in adults, adolescents and pediatric patients .

properties

IUPAC Name

(6R,7R)-7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-hydroxyiminoacetyl]amino]-3-ethenyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N5O5S2/c1-2-5-3-25-12-8(11(21)19(12)9(5)13(22)23)17-10(20)7(18-24)6-4-26-14(15)16-6/h2,4,8,12,24H,1,3H2,(H2,15,16)(H,17,20)(H,22,23)/b18-7+/t8-,12-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTXOFQZKPXMALH-RWFJUVPESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC1=C(N2C(C(C2=O)NC(=O)C(=NO)C3=CSC(=N3)N)SC1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C=CC1=C(N2[C@@H]([C@@H](C2=O)NC(=O)/C(=N/O)/C3=CSC(=N3)N)SC1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N5O5S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

E-Cefdinir

CAS RN

178601-88-2, 91832-40-5
Record name Cefdinir, E-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0178601882
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (6R,7R)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-hydroxyiminoacetyl]amino]-3-ethenyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name CEFDINIR, (E)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/61G2M33IGF
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
22
Citations
EH Gerlach, RN Jones, SD Allen, FP Koontz… - … and infectious disease, 1992 - Elsevier
Cefdinir, a new oral cephalosporin, was compared to cefaclor, cefadroxil, cefixime, and cefuroxime against > 5000 recent aerobic clinical isolates. This multicenter study revealed broad-…
Number of citations: 23 www.sciencedirect.com
H Wang, H Huang, J Cao, D Chui, S Xiao - downloads.hindawi.com
The representative chromatograms of cefdinir and its impurities are shown in figure 7. Apart from the main constituent (Compound 0), there are four peaks observed in extracted ion …
Number of citations: 2 downloads.hindawi.com
UB Schaad - Journal of international medical research, 2004 - journals.sagepub.com
This review evaluates studies published between January 1997 and August 2003 comparing clinical outcome and bacteriological eradication rates for patients with acute streptococcal …
Number of citations: 18 journals.sagepub.com
T Inui, T Endo, T Matsushita - Antimicrobial Agents and …, 2000 - Am Soc Microbiol
Actinobacillus pleuropneumoniae, which was formerly classified in the genus Haemophilus, is a pathogen causing swine pleuropneumonia. We found that aspoxicillin showed strong …
Number of citations: 6 journals.asm.org
M Takeshita, A Haraguchi, M Miura… - Clinical and …, 2017 - Wiley Online Library
Mechanical reduction of infectious bacteria by using physical instruments is considered the principal therapeutic strategy for periodontal disease; addition of antibiotics is adjunctive. …
Number of citations: 2 onlinelibrary.wiley.com
T Inui, T Endo, T Matsushita - Citeseer
MATERIALS AND METHODS Bacterial strain. Beta-lactamase nonproducing strains of A. pleuropneumoniae NB001 and H. influenzae IID983 were provided by the Japanese …
Number of citations: 2 citeseerx.ist.psu.edu
RSM Rashid, S Temurlu, A Abourajab, P Karsili… - Pharmaceuticals, 2023 - mdpi.com
Type 2 diabetes mellitus is a chronic health problem that can be controlled by slowing one’s carbohydrate metabolism by inhibiting α-glucosidase, an enzyme responsible for …
Number of citations: 7 www.mdpi.com
P Mourão, RM Palma - Revista Portuguesa de Medicina Geral e Familiar, 2002 - rpmgf.pt
… As únicas cefalosporinas actualmente aprovadas para tratamentos inferiores a dez dias são cefpodoxime e cefdinir: duas doses diárias durante cinco dias (ambas não comercializadas …
Number of citations: 4 rpmgf.pt
ELE ESCREVEU, BEE BARTONELLA… - PLoS Negl Trop …, 2023 - personalconsult.com
… Ela foi considerada por seu médico como tendo uma recaída de Bartonella e recebeu rifampicina 300 mg 3 vezes ao dia e cefdinir 300 mg 3 vezes ao dia durante 12 semanas. Ele …
Number of citations: 2 www.personalconsult.com
A Rossi, P Tasegian - … Società Italiana di Medicina Generale N, 2017 - pacinimedicina.it
… In uno studio effettuato “in vitro” tra quattro efalosporine orali di terza generazione (cefditoren, cefpodoxima, cefixima e cefdinir) nei confronti di dieci …
Number of citations: 1 www.pacinimedicina.it

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